molecular formula C23H12N4O2 B10886261 3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile

3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile

Cat. No.: B10886261
M. Wt: 376.4 g/mol
InChI Key: UTEOSFZWKQSUEQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile involves its interaction with specific molecular targets. The nitrile groups can participate in various chemical reactions, leading to the formation of stable polymers and resins . The pathways involved include nucleophilic substitution and polymerization reactions .

Comparison with Similar Compounds

3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile is unique compared to other phthalonitrile compounds due to its specific substitution pattern. Similar compounds include:

These compounds share similar chemical properties but differ in their substitution patterns, which can affect their reactivity and applications .

Properties

Molecular Formula

C23H12N4O2

Molecular Weight

376.4 g/mol

IUPAC Name

3-[3-(2,3-dicyanophenoxy)-5-methylphenoxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C23H12N4O2/c1-15-8-18(28-22-6-2-4-16(11-24)20(22)13-26)10-19(9-15)29-23-7-3-5-17(12-25)21(23)14-27/h2-10H,1H3

InChI Key

UTEOSFZWKQSUEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=CC(=C2C#N)C#N)OC3=CC=CC(=C3C#N)C#N

Origin of Product

United States

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